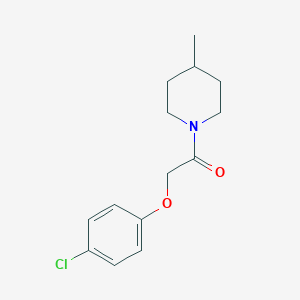

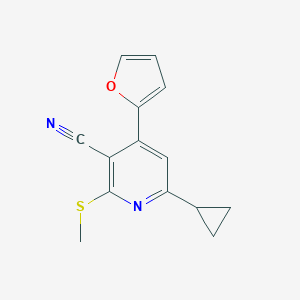

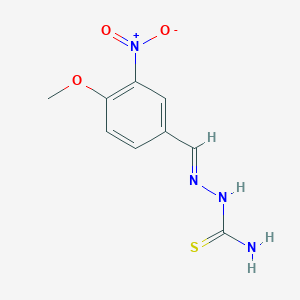

![molecular formula C18H25N3S B255842 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as TASP0433864, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. The compound was first synthesized in 2008 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of several scientific studies that have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This receptor is involved in the regulation of synaptic transmission and plasticity, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of mGlu7, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may modulate the release of neurotransmitters and improve neuronal function.

Biochemical and Physiological Effects:

In preclinical studies, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia, suggesting that it may have potential as a novel therapeutic agent for this disorder. Additionally, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its selectivity for the mGlu7 receptor, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of the compound is its relatively low potency, which may limit its efficacy in therapeutic applications. Additionally, further studies are needed to investigate the safety and tolerability of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in humans.

Zukünftige Richtungen

Several potential future directions for research on 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine include:

1. Investigating the effects of the compound in other neurological disorders, such as Huntington's disease and multiple sclerosis.

2. Developing more potent analogs of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine that may have improved therapeutic potential.

3. Investigating the safety and tolerability of the compound in humans, and conducting clinical trials to evaluate its efficacy in therapeutic applications.

4. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a tool compound for studying the role of the mGlu7 receptor in neurological disorders.

5. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a therapeutic agent for other conditions, such as chronic pain and addiction.

Conclusion:

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its selectivity for the mGlu7 receptor and its neuroprotective and cognitive-enhancing effects make it a promising candidate for further research and development. However, further studies are needed to investigate its safety and efficacy in humans, and to develop more potent analogs that may have improved therapeutic potential.

Synthesemethoden

The synthesis of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves several steps, including the reaction of 4-methylpiperidine with 3-bromobenzothiophene, followed by the addition of ethylamine and the cyclization of the resulting intermediate with guanidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, the compound has been shown to exhibit neuroprotective and cognitive-enhancing effects, as well as antipsychotic properties. These findings suggest that 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may have potential as a novel therapeutic agent for these disorders.

Eigenschaften

Produktname |

7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |

|---|---|

Molekularformel |

C18H25N3S |

Molekulargewicht |

315.5 g/mol |

IUPAC-Name |

7-ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C18H25N3S/c1-3-13-4-5-14-15(10-13)22-18-16(14)17(19-11-20-18)21-8-6-12(2)7-9-21/h11-13H,3-10H2,1-2H3 |

InChI-Schlüssel |

MKEYDNJPUKCPJA-UHFFFAOYSA-N |

SMILES |

CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C |

Kanonische SMILES |

CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

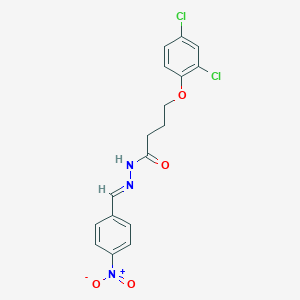

![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)

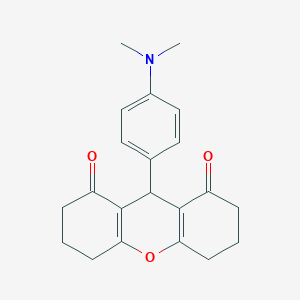

![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)

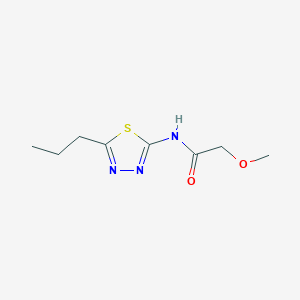

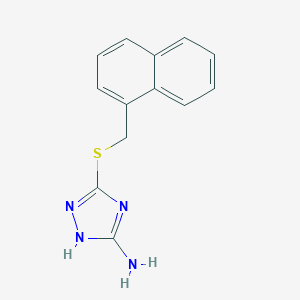

![3-((2-fluorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B255767.png)

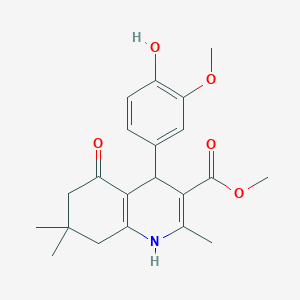

![2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B255790.png)

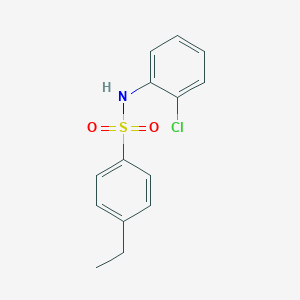

![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)